Product packaging for N-(2-Aminoethyl)-L-isoleucine(Cat. No.:CAS No. 527705-78-8)

N-(2-Aminoethyl)-L-isoleucine

Numéro de catalogue: B12578058
Numéro CAS: 527705-78-8
Poids moléculaire: 174.24 g/mol
Clé InChI: KSQJNQPYKHAXDI-BQBZGAKWSA-N
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Description

Contextualization within Non-Canonical Amino Acid and Amine-Functionalized L-Amino Acid Chemistry

N-(2-Aminoethyl)-L-isoleucine is classified as a non-canonical amino acid (ncAA). Unlike the 20 standard proteinogenic amino acids, ncAAs are not naturally encoded in the genetic code of most organisms. nih.govencyclopedia.pub The field of non-canonical amino acids involves the design, synthesis, and incorporation of these unique building blocks into peptides and proteins to introduce novel functions or properties. nih.govfrontiersin.org

The structure of this compound is characterized by the addition of an aminoethyl group to the alpha-amino group of L-isoleucine. This modification places it within the subgroup of amine-functionalized L-amino acids. The introduction of an additional primary amine group significantly alters the chemical properties of the parent amino acid, L-isoleucine, by introducing an additional site for chemical reactions and potential coordination. nih.govresearchgate.net This functionalization can influence the molecule's basicity, polarity, and ability to form hydrogen bonds. The study of amine-functionalized amino acids is a significant area of research, with applications in areas such as CO2 capture and the development of novel materials. nih.govresearchgate.netacs.org

L-isoleucine itself is an essential, non-polar, aliphatic α-amino acid with a branched-chain hydrocarbon side group. wikipedia.orgnumberanalytics.com It plays a crucial role in protein synthesis and metabolic regulation. europa.eu The chemical modification to form this compound builds upon this fundamental biochemical scaffold.

Academic Significance of this compound as a Chemical Entity and Research Tool

The academic significance of this compound stems from its unique bifunctional nature. The presence of both a carboxylic acid and two amine groups (the alpha-amine and the terminal amine of the ethylamino group) makes it a valuable building block in several areas of chemical synthesis and research.

In synthetic chemistry, the distinct reactivity of the primary and secondary amine groups, along with the carboxylic acid, allows for selective chemical modifications, making it a versatile precursor for more complex molecules. For instance, it can be used in the synthesis of novel peptide analogues or as a chiral ligand in asymmetric catalysis. The preparation of amide derivatives of L-isoleucine has been explored, highlighting the synthetic utility of modifying this amino acid. researchgate.net

As a research tool, its structural similarity to natural amino acids, combined with its unique functional group, allows it to be used in probing biological systems. For example, it could be incorporated into peptides to study enzyme-substrate interactions or protein structure. The incorporation of non-canonical amino acids is a powerful technique in protein engineering and analysis. caltech.edu

Overview of Current Research Trajectories and Gaps for this compound Studies

Current research involving amine-functionalized amino acids is broad, though specific studies on this compound are not extensively documented in publicly available literature. The broader field of non-canonical amino acids is focused on several key areas, including their incorporation into proteins to create novel biocatalysts, therapeutic proteins with enhanced properties, and new biomaterials. nih.govnih.gov

A significant gap in the current body of research is the limited specific data on this compound itself. While the principles of non-canonical and amine-functionalized amino acid chemistry are well-established, detailed experimental studies on the synthesis, characterization, and application of this particular compound are sparse. Future research could focus on:

Development of efficient and scalable synthetic routes: While general methods for N-alkylation of amino acids exist, optimized protocols specific to this compound would be beneficial.

Detailed physicochemical characterization: Comprehensive data on properties such as pKa values, solubility in various solvents, and conformational analysis are needed.

Exploration of its utility in peptide synthesis: Investigating its incorporation into peptide chains and the resulting structural and functional consequences.

Applications in coordination chemistry: Studying its ability to form complexes with metal ions and the catalytic or material properties of these complexes. A study on an isoleucine-derived Schiff base ligand demonstrates the potential for isoleucine derivatives in forming metal complexes. nih.gov

Biochemical and cellular studies: Investigating its metabolic fate and potential biological activities.

Data Tables

Table 1: Properties of L-isoleucine

PropertyValue
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
pKa (α-COOH)2.32
pKa (α-NH3+)9.76
Water Solubility41.2 g/L (at 25 °C)
Melting Point288 °C (decomposes)

Source: nih.govchemeo.comchemicalbook.com

Table 2: Interactive Data for this compound Note: Experimentally verified data for this compound is limited. The following are predicted or based on its chemical structure.

PropertyPredicted Value/Information
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
IUPAC Name(2S,3S)-2-[(2-aminoethyl)amino]-3-methylpentanoic acid
CAS Number527705-78-8

Source: nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O2 B12578058 N-(2-Aminoethyl)-L-isoleucine CAS No. 527705-78-8

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

527705-78-8

Formule moléculaire

C8H18N2O2

Poids moléculaire

174.24 g/mol

Nom IUPAC

(2S,3S)-2-(2-aminoethylamino)-3-methylpentanoic acid

InChI

InChI=1S/C8H18N2O2/c1-3-6(2)7(8(11)12)10-5-4-9/h6-7,10H,3-5,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1

Clé InChI

KSQJNQPYKHAXDI-BQBZGAKWSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)O)NCCN

SMILES canonique

CCC(C)C(C(=O)O)NCCN

Origine du produit

United States

Synthetic Pathways and Methodologies for N 2 Aminoethyl L Isoleucine and Its Derivatives

Historical Development of Synthetic Approaches to Aminoethylated Amino Acids

The synthesis of N-alkylated amino acids, a class that includes N-(2-Aminoethyl)-L-isoleucine, is rooted in foundational organic chemistry techniques developed for peptide science. Early efforts in the 20th century laid the groundwork for these modifications, often requiring harsh reaction conditions and extensive use of protecting groups.

One of the pioneering approaches to N-alkylation was developed by Emil Fischer in the early 1900s for the N-methylation of amino acids. monash.edu This methodology often involved the use of a tosyl (p-toluenesulfonyl) group to protect the amino acid's primary amine. The protected amino acid could then be alkylated with an alkyl halide, such as methyl iodide. The final and most challenging step was the removal of the robust tosyl group, which required severe conditions like reduction with sodium in liquid ammonia (B1221849) or refluxing with hydrobromic acid and phenol. monash.edu These methods, while groundbreaking, were limited by their harshness, which could lead to side reactions, including peptide bond cleavage and racemization, making them unsuitable for more sensitive or complex molecules. monash.edu

Another classical method involved the direct nucleophilic displacement of α-bromo acids with an amine. monash.edu This approach, however, also suffered from drawbacks, including the potential for epimerization at the α-carbon and the difficulty in controlling the extent of alkylation, often leading to mixtures of mono- and di-alkylated products. These early methods established the fundamental principles of N-alkylation but highlighted the need for milder, more selective, and stereochemically controlled synthetic routes that would be developed in subsequent decades.

Modern Synthetic Strategies for this compound Production

The synthesis of this compound requires precise control over several key aspects: selectivity to ensure the aminoethyl group attaches only to the α-amino nitrogen, and stereochemical integrity to preserve the two chiral centers of the parent L-isoleucine molecule. Modern strategies employ a combination of advanced protecting group chemistry, selective reactions, and purification techniques to achieve these goals efficiently.

Chemo- and Regioselective Synthesis of the N-(2-Aminoethyl) Moiety on L-Isoleucine

Achieving chemo- and regioselectivity in the synthesis of this compound is paramount. The primary challenge is the selective alkylation of the α-amino group in the presence of the carboxylic acid functionality. A common and effective modern approach is reductive amination. rsc.orgorganic-chemistry.orgwikipedia.org

This process typically involves:

Protection of the Carboxyl Group: The carboxylic acid of L-isoleucine is first protected, usually as a methyl or benzyl (B1604629) ester, to prevent its interference in subsequent steps.

Imine Formation and Reduction: The L-isoleucine ester is then reacted with an N-protected aminoacetaldehyde derivative (e.g., N-Boc-2-oxoethanamine) to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the secondary amine using a mild reducing agent. rsc.orgmasterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are favored reagents because they are selective for the imine over the aldehyde, allowing for a one-pot reaction with high yields and minimal side products. masterorganicchemistry.com

Deprotection: The final step involves the removal of the protecting groups from the carboxyl and the newly introduced aminoethyl moieties to yield the final product.

An alternative strategy involves the direct alkylation of the α-amino group using a protected 2-haloethylamine, such as N-Boc-2-bromoethylamine. This requires careful selection of a base and reaction conditions to prevent over-alkylation and racemization. The use of sulfonamide protecting groups, such as o-nitrobenzenesulfonyl (oNbs), on the L-isoleucine α-amino group can facilitate this alkylation, followed by a mild deprotection step. creative-peptides.com

Method Key Reagents Advantages Challenges
Reductive Amination L-Isoleucine ester, N-Boc-aminoacetaldehyde, NaBH(OAc)₃High selectivity, mild conditions, one-pot procedure. wikipedia.orgmasterorganicchemistry.comRequires synthesis of the aldehyde reagent.
Direct Alkylation L-Isoleucine ester, N-Boc-2-bromoethylamine, Mild BaseUtilizes commercially available alkylating agents.Potential for over-alkylation, requires careful optimization.
Sulfonamide-Assisted Alkylation N-oNbs-L-isoleucine ester, N-Boc-2-bromoethylamine, BaseGood yields, mild deprotection of oNbs group. creative-peptides.comAdds extra protection/deprotection steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to amino acid synthesis to reduce environmental impact and improve sustainability. rsc.orgresearchgate.netnih.gov For the production of this compound, several green strategies can be implemented:

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Imine reductases (IREDs) or N-methyl-L-amino acid dehydrogenases (NMAADHs) can catalyze the reductive amination of α-keto acids to produce N-alkylated amino acids with high stereoselectivity, often in aqueous media and under mild conditions. nih.govmanchester.ac.uk A potential biocatalytic route could involve the enzymatic reductive amination of the isoleucine precursor α-keto-β-methylvaleric acid with ethylenediamine (B42938).

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. Reductive amination is inherently atom-economical. Catalytic N-alkylation of unprotected amino acids using alcohols (e.g., 2-aminoethanol) instead of alkyl halides is a particularly green approach, as it produces water as the only byproduct. researchgate.net

Use of Greener Solvents: Efforts are ongoing to replace hazardous solvents like dimethylformamide (DMF) with more sustainable alternatives such as water, ethanol, or 2-methyltetrahydrofuran. rsc.orgimperial.ac.uk

Waste Reduction: Minimizing the use of protecting groups reduces the number of synthetic steps and the amount of chemical waste generated from protection and deprotection processes. rsc.org

Green Approach Description Benefit
Biocatalysis Use of enzymes like imine reductases for reductive amination. nih.govmanchester.ac.ukHigh stereoselectivity, mild aqueous conditions, reduced waste.
Catalytic N-Alkylation Direct reaction of L-isoleucine with 2-aminoethanol using a catalyst. researchgate.netHigh atom economy (water is the only byproduct), avoids toxic alkyl halides.
Solvent Replacement Substituting traditional organic solvents with water or bio-based solvents. rsc.orgimperial.ac.ukReduced environmental impact and improved worker safety.
Process Intensification Developing one-pot syntheses to minimize intermediate workups and purification steps. eurekalert.orgIncreased efficiency, reduced solvent consumption and waste.

Derivatization Strategies for this compound

The structure of this compound, with its three distinct functional groups (α-amino, terminal amino, and carboxyl), offers multiple sites for derivatization. This versatility allows for the synthesis of a wide range of functionalized analogs for various applications, particularly in the development of molecular probes for biological research.

Synthesis of Functionalized this compound Analogs for Probe Development

Molecular probes are essential tools for studying biological systems, enabling the visualization and tracking of molecules within cells or the characterization of molecular interactions. nih.gov this compound can be functionalized by attaching reporter groups such as fluorophores, biotin (B1667282), or electrophilic "warheads" for covalent labeling. nih.gov

The synthesis of these probes relies on orthogonal protecting group strategies, where different protecting groups that can be removed under distinct conditions are used for each functional group. A plausible strategy for creating a fluorescently labeled probe would be:

Orthogonal Protection: Synthesize a precursor where the three functional groups are differentially protected. For example:

The α-amino group of the aminoethyl moiety is protected with a Boc group (acid-labile).

The terminal amino group is protected with an Fmoc group (base-labile).

The carboxyl group is protected as a methyl ester (saponification-labile).

Selective Deprotection: The Fmoc group on the terminal amine is selectively removed using a mild base like piperidine (B6355638), leaving the Boc and ester groups intact.

Coupling of the Probe Moiety: The free terminal amine is then reacted with an activated form of the desired probe molecule. For instance, it can be coupled with fluorescein (B123965) isothiocyanate (FITC) to create a fluorescent probe, or with an N-hydroxysuccinimide (NHS) ester of biotin to create a biotinylated probe for affinity purification studies. mdpi.com

Final Deprotection: The remaining Boc and ester protecting groups are removed to yield the final, functionalized molecular probe.

This modular approach allows for the synthesis of a diverse library of probes based on the this compound scaffold, each tailored for a specific biological application, from live-cell imaging to proteomics. nih.gov

Incorporation of this compound into Peptide and Peptidomimetic Scaffolds

The integration of this compound into peptide and peptidomimetic structures is a critical step in harnessing its unique structural and functional properties. This process predominantly utilizes the well-established principles of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing chain anchored to a solid resin support. The key challenge and focus in incorporating N-substituted amino acids like this compound lie in the strategic selection and application of orthogonal protecting groups to manage the two distinct amine functionalities—the α-amino group of the isoleucine backbone and the primary amine of the 2-aminoethyl side chain.

Protecting Group Strategy:

To achieve selective and controlled peptide bond formation, a robust protecting group strategy is paramount. The most common approach involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group, which is the standard in modern SPPS. nih.gov The primary amine on the 2-aminoethyl side chain, however, requires a more stable, "permanent" protecting group that remains intact throughout the iterative cycles of Fmoc deprotection and coupling. This group is only removed during the final cleavage of the peptide from the resin.

A common choice for the side-chain amine is the acid-labile tert-butyloxycarbonyl (Boc) group. This creates an orthogonal system where the Fmoc group can be selectively removed under basic conditions (typically with piperidine in DMF), while the Boc group is stable to these conditions and is only removed at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA). nih.govresearchgate.net

The resulting monomer, Nα-Fmoc-Nε-(Boc)-N-(2-Aminoethyl)-L-isoleucine, becomes the fundamental building block for SPPS.

Coupling and Synthesis Cycle:

The incorporation follows the standard SPPS cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution.

Activation and Coupling: The carboxyl group of the incoming Nα-Fmoc-Nε-(Boc)-N-(2-Aminoethyl)-L-isoleucine monomer is activated using a coupling agent. Common activating agents include phosphonium (B103445) salts like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). peptide.compeptide.com These agents, often used with a base like N,N-diisopropylethylamine (DIPEA), facilitate the rapid and efficient formation of the peptide bond with the newly exposed N-terminal amine of the growing chain. peptide.com

Washing: Excess reagents and byproducts are washed away with solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The presence of the N-substituted backbone in the this compound residue can influence the conformation of the final peptide, making it a valuable tool in the design of peptidomimetics with constrained geometries or enhanced proteolytic stability.

ComponentProtecting GroupDeprotection ConditionRationale for Use
α-Amino GroupFmoc (9-fluorenylmethoxycarbonyl)20% Piperidine in DMFBase-labile; standard for temporary protection in SPPS, allowing iterative chain elongation.
Side-Chain Amino Group (Nε)Boc (tert-butyloxycarbonyl)Strong acid (e.g., Trifluoroacetic Acid)Acid-labile; provides orthogonal stability during base-mediated Fmoc removal. Removed during final cleavage.
Carboxyl GroupResin Linker (e.g., Wang, Rink Amide)Strong acid (e.g., Trifluoroacetic Acid)Anchors the peptide to the solid support and acts as a protecting group until final cleavage.

Optimization of Synthetic Yields and Scalability for Research Applications

Optimizing the synthesis of this compound is essential for its practical use in research, where sufficient quantities of high-purity material are required. The optimization process focuses on improving reaction efficiency, simplifying purification, and ensuring the methodology is scalable. Two primary synthetic strategies are considered: reductive amination and direct N-alkylation.

Reductive Amination Pathway:

Reductive amination is a highly effective method for forming amine bonds and is a strong candidate for this synthesis. wikipedia.orgmasterorganicchemistry.com The general pathway involves the reaction of an L-isoleucine derivative (such as its methyl or ethyl ester to protect the carboxylic acid) with N-(tert-butoxycarbonyl)-2-aminoacetaldehyde, followed by reduction of the intermediate imine.

Optimization of Reaction Conditions: Key parameters to optimize include the choice of reducing agent and the reaction pH. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are preferred reducing agents as they are mild enough not to reduce the starting aldehyde but are effective in reducing the formed iminium ion. masterorganicchemistry.compearson.com The reaction is typically run under weakly acidic conditions (pH 5-6) to facilitate imine formation without compromising the acid-labile Boc protecting group.

Yield Improvement: To maximize yield, the reaction can be performed as a one-pot process where the aldehyde, amino acid ester, and reducing agent are combined, driving the equilibrium towards the final product. youtube.com Careful control of stoichiometry, temperature (typically room temperature), and reaction time (monitored by TLC or LC-MS) is crucial.

Scalability: This method is generally scalable. On a larger scale, purification might involve column chromatography to remove unreacted starting materials and byproducts. The use of a one-pot procedure reduces handling and transfer losses, which is advantageous for scalability.

Direct N-Alkylation Pathway:

An alternative route is the direct N-alkylation of an L-isoleucine ester with a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide. nih.gov

Optimization of Reaction Conditions: This reaction requires a non-nucleophilic base to deprotonate the amino group of the isoleucine ester, facilitating its attack on the alkyl halide. Hindered bases like DIPEA are common. Optimization involves screening solvents (e.g., DMF, acetonitrile), temperature, and the equivalents of base and alkylating agent to minimize side reactions, such as over-alkylation.

Yield Improvement: The primary challenge is preventing the dialkylation of the starting amine. Using a slight excess of the amino acid ester relative to the alkylating agent can favor mono-alkylation. Purification by chromatography is almost always necessary to isolate the desired mono-alkylated product.

ParameterReductive AminationDirect N-Alkylation
Key Reactants L-Isoleucine ester, N-Boc-2-aminoacetaldehydeL-Isoleucine ester, 2-(Boc-amino)ethyl halide/tosylate
Reagents NaBH(OAc)3 or NaBH3CN, mild acid catalystHindered base (e.g., DIPEA)
Key Advantage High selectivity for mono-alkylation, often high yield.Conceptually simple, readily available starting materials.
Optimization Focus Choice of reducing agent, pH control, one-pot setup.Control of stoichiometry to prevent dialkylation, base/solvent screening.
Scalability Outlook Generally good due to high selectivity and one-pot nature.Moderate; can be complicated by purification challenges.

Advanced Structural Elucidation and Conformational Analysis of N 2 Aminoethyl L Isoleucine

High-Resolution Spectroscopic Methodologies for Structure Confirmation and Stereochemical Assignment

High-resolution spectroscopic techniques are indispensable for the unambiguous confirmation of molecular structures and the precise assignment of stereochemistry. For amino acids like L-isoleucine, these methods provide detailed insights into the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR of L-isoleucine: The proton NMR spectrum of L-isoleucine in D₂O shows distinct signals corresponding to each unique proton in the structure. The α-proton (Hα) typically appears as a doublet, coupled to the β-proton (Hβ). The signals for the side-chain protons are more complex due to diastereotopicity and spin-spin coupling, with the γ-CH₂ protons appearing as a multiplet and the two methyl groups (γ-CH₃ and δ-CH₃) appearing as a doublet and a triplet, respectively. nih.govbmrb.io

¹³C NMR of L-isoleucine: The carbon-13 NMR spectrum provides information on the carbon skeleton. For L-isoleucine, distinct peaks are observed for the carboxyl carbon (C=O), the α-carbon (Cα), the β-carbon (Cβ), the γ-carbon (Cγ), and the two terminal methyl carbons (Cδ and Cγ-methyl). researchgate.net The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for L-isoleucine in D₂O. nih.govbmrb.ioresearchgate.net
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~3.66 (d)~62.2
β-CH~1.97 (m)~38.6
γ-CH₂~1.25 (m), ~1.46 (m)~27.2
γ-CH₃~1.00 (d)~17.4
δ-CH₃~0.93 (t)~13.8
COOH-~177.0

2D NMR Techniques for L-isoleucine: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum of L-isoleucine would show correlations between Hα and Hβ, Hβ and the γ-protons (CH and CH₂), and between the γ-CH₂ protons and the δ-CH₃ protons, confirming the spin systems within the molecule. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra. nist.gov

Theoretical Considerations for N-(2-Aminoethyl)-L-isoleucine: The introduction of an N-(2-aminoethyl) group would significantly alter the NMR spectra.

¹H NMR: New signals would appear for the two methylene (B1212753) (-CH₂-) groups of the ethylenediamine (B42938) moiety, likely in the 2.5-3.5 ppm range. The α-proton signal of the isoleucine core would likely shift due to the change in the electronic environment of the nitrogen atom.

¹³C NMR: Two new signals corresponding to the methylene carbons of the aminoethyl group would be present. The α-carbon of the isoleucine residue would also experience a shift in its resonance.

2D NMR: COSY spectra would show a correlation between the two new methylene proton signals, and HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between the isoleucine's α-carbon/proton and the adjacent methylene group of the new substituent, confirming the point of attachment.

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on functional groups and bond strengths.

Infrared (IR) Spectroscopy of L-isoleucine: In its solid state (zwitterionic form), the IR spectrum of L-isoleucine displays characteristic absorption bands. These include broad absorptions in the 2500-3200 cm⁻¹ region corresponding to the N⁺-H stretching of the ammonium (B1175870) group, and strong asymmetric and symmetric stretching vibrations for the carboxylate (COO⁻) group around 1580-1620 cm⁻¹ and 1400-1420 cm⁻¹, respectively. C-H stretching and bending vibrations from the aliphatic side chain are observed in the 2800-3000 cm⁻¹ and 1300-1480 cm⁻¹ regions. rsc.orgnih.gov

Raman Spectroscopy of L-isoleucine: Raman spectra provide complementary information. The technique is particularly sensitive to non-polar bonds. For L-isoleucine, prominent Raman bands include C-H bending and stretching modes, C-C backbone stretching, and vibrations associated with the carboxylate group. mdpi.comwvu.edunih.gov Spectra of solids are typically sharper and more complex than those in aqueous solution. wvu.edu

Table 2: Key Vibrational Frequencies (cm⁻¹) for Solid L-isoleucine. rsc.orgmdpi.comwvu.edu
Vibrational ModeTypical IR Range (cm⁻¹)Typical Raman Range (cm⁻¹)
N⁺-H Stretch2500-3200 (broad)~3000
C-H Stretch (alkyl)2870-29702870-2970
COO⁻ Asymmetric Stretch~1580-1620~1600
NH₃⁺ Asymmetric/Symmetric Bend~1620 / ~1510~1620 / ~1510
COO⁻ Symmetric Stretch~1400-1420~1410
C-C Stretch-1010-1140

Theoretical Considerations for this compound:

The IR and Raman spectra would show new bands corresponding to the secondary amine (N-H stretch around 3300-3500 cm⁻¹, N-H bend around 1550-1650 cm⁻¹) and the new primary amine (N-H stretches and bends).

The characteristic N⁺-H stretching region of the zwitterionic α-amino acid would be replaced by vibrations corresponding to the new amine functionalities.

New C-N stretching bands would also appear in the 1000-1250 cm⁻¹ region.

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing crucial information on stereochemistry and conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. For L-amino acids like L-isoleucine in acidic solution, a plain positive dispersion curve is typically observed at longer wavelengths. As the wavelength approaches an electronic absorption band, the curve shows a more complex pattern known as the Cotton effect, characterized by a peak and a trough. The sign of the Cotton effect is related to the stereochemistry of the chromophore's environment.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. For L-amino acids, the n→π* electronic transition of the carboxyl group gives rise to a CD band. In acidic or neutral water, L-isoleucine exhibits a positive Cotton effect (a positive CD band) around 200-210 nm, which is characteristic of the L-configuration at the α-carbon. This non-zero signal confirms the enantiomeric purity of the sample.

Theoretical Considerations for this compound:

The fundamental chiroptical properties stemming from the (2S, 3S) stereocenters of the isoleucine core would be retained. The compound would still be optically active.

X-ray Crystallography and Single-Crystal Diffraction Studies of L-isoleucine and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. L-isoleucine has been shown to crystallize in two polymorphic forms, both in the monoclinic space group P2₁. The crystal structure confirms the (2S, 3S) absolute configuration. In the crystal lattice, the molecules exist as zwitterions, forming a network of hydrogen bonds between the ammonium (N⁺H₃) groups and the carboxylate (COO⁻) groups of neighboring molecules.

Table 3: Representative Crystallographic Data for L-isoleucine (Form A).
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.68
b (Å)5.30
c (Å)13.96
β (°)96.16
Molecules per unit cell (Z)4

Advanced Mass Spectrometry Techniques for Structural Characterization (e.g., Tandem MS for Fragmentation Analysis)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced techniques like tandem mass spectrometry (MS/MS) provide structural information through controlled fragmentation of ions.

For L-isoleucine, electrospray ionization (ESI) typically produces a protonated molecule [M+H]⁺ at m/z 132.1. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragmentation patterns. The most common losses are the neutral loss of water (H₂O) and formic acid (HCOOH), resulting in fragment ions at m/z 114 and m/z 86, respectively. A subsequent loss of ammonia (B1221849) (NH₃) from the m/z 86 fragment yields an ion at m/z 69. The fragmentation of the side chain can also occur, and specific fragment ions (w-ions and d-ions) generated by techniques like Electron Transfer Dissociation (ETD) can differentiate isoleucine from its isomer leucine (B10760876).

Table 4: Major Fragment Ions of Protonated L-isoleucine ([M+H]⁺ = 132.1) in Tandem MS.
m/zProposed Identity/Loss
114.1[M+H - H₂O]⁺
86.1[M+H - HCOOH]⁺
69.1[M+H - HCOOH - NH₃]⁺
44.0Side chain fragments

Theoretical Considerations for this compound: The molecular weight of this compound is 173.26 g/mol . ESI-MS would show a protonated molecule [M+H]⁺ at m/z 174.3. Its fragmentation in MS/MS would be significantly different from that of L-isoleucine.

A primary fragmentation pathway would likely be the cleavage of the C-N bond of the aminoethyl side chain, or cleavage within the ethylenediamine moiety itself.

The characteristic loss of formic acid from the isoleucine core would still be possible.

The presence of the additional amino groups would lead to more complex fragmentation pathways, providing a unique fingerprint for the derivatized molecule.

Conformational Landscape and Dynamic Behavior of L-isoleucine in Solution and Solid State

The biological function and physical properties of molecules are dictated by their three-dimensional shape and flexibility. L-isoleucine, with its flexible side chain, can adopt various conformations.

Solid State: In the crystalline solid state, the conformation is fixed, as determined by X-ray crystallography. The molecule adopts a specific set of torsion angles along its backbone and side chain to maximize favorable interactions (like hydrogen bonding) within the crystal lattice.

Solution: In solution, the molecule is dynamic. The rotation around the Cα-Cβ and Cβ-Cγ bonds is possible, leading to a population of different rotamers (conformational isomers). The relative populations of these conformers are determined by steric and electronic effects. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the average conformation or the most populated conformers in solution. Studies on amino acids show they exist in an equilibrium of several low-energy conformations.

Theoretical Considerations for this compound: The conformational landscape of this compound would be considerably more complex than that of L-isoleucine.

In addition to the rotatable bonds within the isoleucine core, there would be new rotational degrees of freedom around the C-C and C-N bonds of the aminoethyl group.

The potential for intramolecular hydrogen bonding between the terminal amino group, the secondary amine, and the carboxyl group could favor specific conformations in both solution and the gas phase, leading to a more folded structure compared to the parent amino acid. Computational modeling would be essential to explore the potential energy surface and identify the low-energy conformers of this derivative.

Theoretical and Computational Investigations of N 2 Aminoethyl L Isoleucine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for determining the preferred three-dimensional arrangements (conformations) of a molecule and their corresponding energy levels. By mapping the potential energy surface, DFT can identify stable conformers, which correspond to energy minima.

Similarly, a combined ab initio and DFT study on the tripeptide model HCO-GLY-L-ILE-GLY-NH2 explored its conformational landscape. physchemres.org The geometries of various conformers were optimized at the B3LYP/6-31G(d) level, followed by frequency calculations to obtain thermodynamic properties. physchemres.org

For N-(2-Aminoethyl)-L-isoleucine, a DFT study would involve systematically rotating the single bonds (dihedral angles) within the molecule, including those in the L-isoleucine side chain and the attached 2-aminoethyl group. For each conformation, the electronic energy would be calculated to find the geometries that represent local energy minima. The results would likely be presented in a table listing the relative energies of the most stable conformers, providing insight into the molecule's preferred shapes.

Table 1: Illustrative DFT Conformational Analysis of an Isoleucine Derivative (Note: This table is a hypothetical representation based on typical DFT study outcomes for similar molecules, as direct data for this compound is not available.)

Conformer IDKey Dihedral Angles (χ1, χ2)Relative Energy (kcal/mol)Population (%)
1-60°, -60°0.0045.2
2-60°, 180°0.5525.1
3180°, -60°1.2010.5
4180°, 180°1.507.3

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally more demanding than DFT but can offer higher accuracy for electronic structure determination. wseas.orginase.orgwseas.com

Ab initio calculations are crucial for obtaining precise values for electronic energies, dipole moments, and molecular orbital energies. This information is vital for understanding a molecule's reactivity and spectroscopic properties. For example, a computational study on the prebiotic synthesis of L-isoleucine utilized both HF and MP2 levels of theory with a 6-31G* basis set to calculate enthalpy changes and activation energies for proposed reaction pathways. wseas.orginase.orgwseas.com Another study used ab initio methods alongside DFT to analyze the conformations of a tripeptide containing isoleucine. physchemres.org

An ab initio study of this compound would provide a benchmark for its electronic properties. It could accurately predict its ionization potential, electron affinity, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the system at the atomic scale. This is particularly useful for understanding how a molecule like this compound behaves in a biological environment, such as in an aqueous solution.

MD simulations have been successfully applied to study L-isoleucine and its derivatives. One study used MD to investigate the formation of inclusion complexes between isoleucine enantiomers and β-cyclodextrin in various solvents, including water. semanticscholar.org The simulations revealed the probable configurations of the complex and showed that L-isoleucine presents more stable locations in water compared to its D-enantiomer. semanticscholar.org Another study used MD to estimate the solvation free energy of isoleucine peptides of varying lengths in water, providing insights into their thermodynamic properties and interactions with the solvent. nih.gov These simulations showed that the number of hydrogen bonds between the isoleucine peptides and water increases with the length of the peptide chain. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit water molecules. The simulation would track the trajectory of every atom over nanoseconds or even microseconds. Analysis of these trajectories would reveal:

Solvation Structure: How water molecules arrange themselves around the hydrophobic isoleucine side chain and the polar amino and carboxyl groups of the N-(2-Aminoethyl) moiety.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule and surrounding water.

Conformational Dynamics: How the molecule flexes and transitions between different stable conformations identified by quantum chemical methods.

In Silico Modeling of Ligand-Receptor Interactions Involving this compound Derivatives

A key application of computational chemistry in drug discovery and molecular biology is to predict how a molecule (a ligand) might bind to a biological target, typically a protein (a receptor). In silico modeling encompasses several techniques to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com The goal is to find the binding mode of a ligand in the active site of a receptor and to estimate the strength of the interaction, often represented by a docking score.

Docking studies have been performed on various analogs of isoleucine. For example, the docking behavior of 4-hydroxyisoleucine (B15566) was evaluated against eleven different enzymes, revealing its potential to bind to all of them. nih.gov Another study investigated the interaction of a series of natural products with α-tubulin, using molecular docking to quantify the binding capacity of each compound and identify key interactions within the binding site. mdpi.com

For a derivative of this compound, a molecular docking study would proceed as follows:

A three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB).

The this compound analog is placed in the vicinity of the protein's binding site.

A docking algorithm samples a large number of possible orientations and conformations of the ligand within the site.

Each potential binding pose is evaluated using a scoring function that estimates the binding affinity.

The results would identify the most likely binding pose and highlight the specific amino acid residues in the receptor that form hydrogen bonds or have favorable van der Waals interactions with the ligand.

While docking provides a rapid estimate of binding affinity, methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer more accurate calculations of binding free energy. nih.govacs.org These methods are more computationally intensive as they are typically based on MD simulations.

MM/PBSA combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding. nih.govacs.org The total binding free energy is calculated by summing the changes in gas-phase molecular mechanics energy, solvation free energy, and conformational entropy upon ligand binding. The solvation energy is split into polar and nonpolar contributions, often calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) models and the solvent-accessible surface area (SASA), respectively. acs.orgfrontiersin.org

FEP is a rigorous statistical mechanics method used to calculate free energy differences by "alchemically" transforming one molecule into another over a series of non-physical intermediate steps. nih.gov By calculating the free energy of transforming a ligand into a solvent molecule both in solution and when bound to the receptor, the absolute binding free energy can be determined via a thermodynamic cycle.

These methods have been used extensively to study protein-ligand interactions. acs.orgnih.gov For derivatives of this compound, MM/PBSA or FEP calculations would provide a quantitative prediction of their binding affinity (e.g., in kcal/mol) to a specific receptor, which is invaluable for lead optimization in drug design.

Table 2: Example of Binding Free Energy Decomposition from an MM/PBSA Calculation (Note: This table is a representative example and does not correspond to a specific study on the target compound.)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy (ΔE_vdw)-35.8
Electrostatic Energy (ΔE_elec)-15.2
Polar Solvation Energy (ΔG_pol)+28.5
Nonpolar Solvation Energy (ΔG_nonpol)-4.1
Binding Free Energy (ΔG_bind) -26.6

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools in modern drug discovery and medicinal chemistry. nih.govnih.govneovarsity.org These methodologies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orguestc.edu.cnwikipedia.org For novel scaffolds like this compound, which is a non-proteinogenic amino acid derivative, these approaches can be instrumental in predicting the biological activities of new analogs, thereby guiding the synthesis of more potent and selective molecules. nih.govnih.govresearchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. nih.gov By developing a statistically robust QSAR model, it becomes feasible to forecast the activity of unsynthesized compounds, thus prioritizing the synthetic efforts and reducing the costs associated with drug discovery. nih.gov

Theoretical Application to this compound Scaffolds

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR and cheminformatics can be theoretically applied to its derivatives. A hypothetical study would involve the synthesis of a library of this compound analogs and the evaluation of their biological activity against a specific target.

The process would typically involve the following steps:

Data Set Preparation: A series of this compound derivatives would be synthesized with systematic modifications at various positions of the molecule.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be broadly categorized into topological, electronic, and geometric descriptors. hufocw.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the biological activity with the most relevant molecular descriptors. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Illustrative Molecular Descriptors for this compound Derivatives

For a scaffold such as this compound, a variety of descriptors would be pertinent for a QSAR study. These can be grouped as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as charge distribution and orbital energies.

Geometric Descriptors: These are 3D descriptors that take into account the spatial arrangement of the atoms in the molecule.

An illustrative set of descriptors that could be used in a QSAR study of this compound derivatives is presented in the table below.

Descriptor ClassDescriptor NameDescriptionPotential Relevance for this compound
Topological Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences overall size and bioavailability.
Wiener Index (W)A distance-based descriptor reflecting molecular branching.Changes in the side chain can affect receptor binding.
Kappa Shape Indices (κ)Describe different aspects of molecular shape.Important for complementarity with the binding site.
Electronic Molar Refractivity (MR)A measure of the volume occupied by an atom or group and its polarizability.Relates to van der Waals interactions with the target.
LogPThe logarithm of the partition coefficient between n-octanol and water.A key indicator of the molecule's hydrophobicity.
Dipole Moment (µ)A measure of the polarity of the molecule.Influences electrostatic interactions.
Geometric Solvent Accessible Surface Area (SASA)The surface area of a molecule that is accessible to a solvent.Relates to the interaction of the molecule with its environment.
3D-MoRSE Descriptors3D Molecule Representation of Structures based on Electron diffraction.Encodes 3D information about the molecular structure.

Hypothetical QSAR Research Findings

To illustrate the potential outcome of a QSAR study, a hypothetical data set for a series of this compound derivatives and their corresponding biological activities could be generated. The goal would be to derive a QSAR equation that provides a quantitative relationship between the structural features and the observed activity.

Below is a hypothetical table of this compound derivatives with varying substituents and their theoretical biological activities and key molecular descriptors.

Compound IDSubstituent (R)Biological Activity (IC50, µM)LogPMolecular Weight ( g/mol )
NAEIL-01-H15.21.5174.25
NAEIL-02-CH310.52.0188.28
NAEIL-03-Cl8.12.2208.70
NAEIL-04-F9.51.7192.24
NAEIL-05-OCH312.81.6204.28

Based on such a dataset, a simplified, hypothetical QSAR equation might look like this:

log(1/IC50) = 0.5 * LogP - 0.01 * MW + 2.5

This equation would suggest that an increase in hydrophobicity (LogP) could lead to an increase in biological activity, while an increase in molecular weight might be slightly detrimental. Such an equation, once properly validated, would be a valuable tool for designing new this compound derivatives with potentially improved potency.

Molecular and Cellular Mechanistic Studies of N 2 Aminoethyl L Isoleucine

Biochemical Interactions with Purified Biomolecules

The initial characterization of a novel compound's biological activity involves studying its direct interactions with isolated biological macromolecules such as enzymes, receptors, and other proteins.

Enzyme kinetic studies are fundamental to understanding how a compound affects the rate of an enzyme-catalyzed reaction. nih.gov These studies can determine whether the compound acts as an inhibitor, decreasing the reaction rate, or an activator, increasing it. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations.

Another relevant area is the inhibition of enzymes involved in isoleucine metabolism. For example, isoleucine 2-epimerase from Lactobacillus buchneri (LbIleE), which catalyzes the epimerization of nonpolar amino acids, has been a target for inhibitor design. nih.gov Studies on substrate-product analogues have shown that the enzyme's active site can accommodate bulky molecules, and compounds like 3-ethyl-3-methyl-l-norvaline act as competitive inhibitors. nih.gov It is plausible that N-(2-Aminoethyl)-L-isoleucine could be investigated as a potential inhibitor for enzymes like isoleucyl-tRNA synthetase or other enzymes that recognize L-isoleucine, with its inhibitory mechanism and potency being key parameters for investigation.

Table 1: Inhibitory Activity of CKA-1306, a Derivative Containing an N-(2-aminoethyl) Moiety

Enzyme Target Inhibitor IC50 Value (µM) Mechanism of Inhibition (for CaMK I)
Ca2+/calmodulin-dependent protein kinase I (CaMK I) CKA-1306 2.5 ± 0.16 Competitive

Data sourced from a study on the inhibitory action of CKA-1306. nih.gov

Receptor binding assays are used to measure the affinity of a ligand for a receptor. nih.gov These assays are crucial for understanding how a compound might initiate a biological response. Techniques such as radioligand binding assays and non-radioactive methods like Surface Plasmon Resonance (SPR) are commonly employed. nih.govnih.gov In a typical assay, a labeled ligand's binding to a receptor is measured in the presence of varying concentrations of an unlabeled test compound to determine the test compound's inhibitory constant (Ki) or dissociation constant (Kd). nih.gov

Specific receptor binding data for this compound is not available. However, studies on the leucine (B10760876)/isoleucine/valine-binding protein (LIVBP) in Escherichia coli, a key component of the transport system for these amino acids, demonstrate the principles of ligand-binding dynamics. nih.govnih.gov Upon binding L-isoleucine, the LIVBP undergoes a significant conformational change, described as a "hinge-twist" motion, where its two domains close around the ligand. nih.govnih.gov This interaction is characterized by high affinity and specificity, driven by both polar and nonpolar interactions within a hydrophobic pocket that forms upon ligand binding. nih.gov A hypothetical study of this compound would involve assessing its ability to bind to and induce similar conformational changes in such amino acid-binding proteins or other potential receptor targets.

Biophysical techniques provide detailed quantitative data on the thermodynamics and kinetics of molecular interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). nih.govwhiterose.ac.uk From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. whiterose.ac.uk This information helps to understand the forces driving the binding, such as hydrogen bonds, van der Waals interactions, or hydrophobic effects. news-medical.net

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. diva-portal.org One molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. mdpi.com SPR measures changes in the refractive index at the surface, which correlates with the binding of the analyte. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. researchgate.net

While no specific ITC or SPR data exist for this compound, these methods would be essential for its characterization. For example, ITC could be used to measure the thermodynamic signature of its binding to a target protein, while SPR could reveal the kinetics of the interaction (how fast it binds and dissociates).

Table 2: Thermodynamic and Kinetic Parameters Obtainable from Biophysical Methods

Method Key Parameters Determined
Isothermal Titration Calorimetry (ITC) Binding Affinity (Ka), Stoichiometry (n), Enthalpy (ΔH), Gibbs Free Energy (ΔG), Entropy (ΔS)

Cellular Uptake and Intracellular Localization Mechanisms of this compound in Model Systems

The biological activity of a compound is contingent on its ability to enter cells and reach its intracellular target. Cellular uptake studies investigate the mechanisms by which a molecule crosses the cell membrane. For amino acids and their derivatives, this often involves specific transporter proteins. mdpi.com The intracellular localization—where the compound accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria)—is also a critical factor.

There is no published research on the specific cellular uptake mechanisms of this compound. However, the parent amino acid, L-isoleucine, is transported into cells by various amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. mdpi.com It is plausible that this compound could utilize one or more of these existing amino acid transport systems. The addition of the aminoethyl group could potentially alter its affinity for different transporters compared to L-isoleucine. Studies incorporating unnatural amino acids into peptides have shown that such modifications can significantly influence cellular uptake rates. nih.gov

To determine the uptake mechanism, researchers would typically use cell culture models and measure the intracellular concentration of the compound over time. The involvement of specific pathways could be probed using pharmacological inhibitors of different uptake routes (e.g., endocytosis, specific transporters) or by assessing uptake at different temperatures. nih.gov

Modulation of Specific Signal Transduction Pathways by this compound in Cell Culture Models

Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, culminating in a cellular response. nih.gov Many drugs and bioactive molecules exert their effects by modulating these pathways.

No studies have been reported on the effect of this compound on signal transduction. However, the parent branched-chain amino acids, L-leucine and L-isoleucine, are known to be important signaling molecules, particularly in the regulation of protein synthesis via the mTOR (mechanistic target of rapamycin) signaling pathway. nih.gov Studies in bovine mammary cells have shown that L-isoleucine supplementation can independently increase the phosphorylation of mTOR and its downstream targets like S6K1 and rpS6, which are key events in promoting protein synthesis. nih.gov

Future research on this compound would likely investigate its impact on the mTOR pathway and other major signaling cascades. This would typically involve treating cell culture models with the compound and measuring the phosphorylation status or expression levels of key signaling proteins using techniques like Western blotting.

Advanced Analytical Methodologies for N 2 Aminoethyl L Isoleucine Detection and Quantification

Chromatographic Separations for Complex Sample Matrices

Chromatography stands as a cornerstone for the separation and analysis of amino acids and their derivatives, including N-(2-Aminoethyl)-L-isoleucine. The diversity in the chemical properties of amino acids presents a significant challenge, often requiring specialized stationary phases and mobile phase compositions to achieve adequate resolution.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for amino acid analysis. However, the separation and detection of underivatized amino acids can be challenging due to their structural similarities and the lack of strong chromophores for UV detection in many cases. chromatographyonline.com For compounds like this compound, direct UV detection might be limited to short wavelengths (200-210 nm), which can be prone to interference. shimadzu.com

To overcome these limitations, pre-column or post-column derivatization is often employed. shimadzu.com Derivatization introduces a chromophoric or fluorophoric tag to the amino acid, significantly enhancing its detectability. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly used for this purpose. shimadzu.com

UV Detection: Following derivatization, UV detectors can be effectively used. The choice of wavelength depends on the derivatizing agent used. For instance, analysis can be performed at 350 nm and 266 nm, which are the excitation wavelengths for fluorescence detection of certain derivatives. shimadzu.com While less sensitive than fluorescence detection, UV detection is a robust and widely available option. chromatographyonline.com

Fluorescence Detection: This method offers high selectivity and sensitivity. shimadzu.com For amino acids, fluorescence detection can be approximately 200 times more sensitive than UV detection, making it ideal for trace analysis. shimadzu.com Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by fluorescence detection provides a simple, accurate, and reliable method for quantifying amino acids in complex samples like plasma. nih.gov

Refractive Index (RI) Detection: While a universal detection method, RI is generally less sensitive than UV or fluorescence detection and is susceptible to baseline drift with gradient elution. Its application in the analysis of this compound would likely be limited to situations where derivatization is not feasible and concentrations are sufficiently high.

A typical HPLC method for underivatized amino acids might involve a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile. nih.gov The pH of the mobile phase is a critical parameter that needs to be carefully controlled to achieve optimal separation of these amphiprotic compounds. fortis-technologies.com

Table 1: Comparison of HPLC Detection Methods for Amino Acid Analysis

DetectorPrincipleSensitivitySelectivityCommon Application
UV-Visible Measures the absorption of light by the analyte.ModerateLow to ModerateGeneral purpose, suitable for derivatized amino acids. shimadzu.com
Fluorescence Measures the light emitted by a fluorescent analyte after excitation.HighHighTrace analysis of derivatized amino acids. shimadzu.comnih.gov
Refractive Index Measures the change in the refractive index of the mobile phase due to the presence of the analyte.LowLowUniversal detection, for analytes without UV absorbance or fluorescence.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC. nih.gov This technique is particularly advantageous for the analysis of complex mixtures of amino acids. nih.gov A UHPLC method can resolve a large number of underivatized amino acids in under 10 minutes. chromatographyonline.com

For the analysis of this compound, a UHPLC method could employ a C18 column with a simple mobile phase, potentially avoiding the need for complex ion-pair reagents. fortis-technologies.com The enhanced resolution of UHPLC is crucial for separating isoleucine from its isomers, such as leucine (B10760876), which can be a significant analytical challenge. mdpi.com The use of UHPLC coupled with high-resolution mass spectrometry (HRMS) allows for the accurate and precise quantification of underivatized free amino acids in just a few minutes. mdpi.com

Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires the conversion of the non-volatile amino acids into volatile derivatives. nih.govmdpi.com This derivatization process typically involves a two-step procedure to protect the carboxylic and amino functional groups. mdpi.com Common derivatization reagents include N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) for silylation. mdpi.com

The resulting volatile derivatives can then be separated on a GC column and detected by a mass spectrometer (GC-MS). mdpi.com This method offers high sensitivity and can provide detailed structural information. The stability of the derivatives is a critical factor for reproducible results. For example, methyl ester-pentafluoropropionic derivatives have been shown to be stable for at least 14 days in toluene (B28343) extracts, allowing for precise and accurate quantitative measurements. mdpi.com

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. unife.it Therefore, the assessment of enantiomeric purity is of fundamental importance. unife.it Chiral HPLC is the standard technique for separating and quantifying enantiomers. unife.it This can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have been successful in resolving the enantiomers of underivatized amino acids. sigmaaldrich.com The D-enantiomer is typically more strongly retained on these types of columns. sigmaaldrich.com

Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a conventional achiral column.

For this compound, a chiral HPLC method would be essential to determine the proportion of the L-isoleucine enantiomer and any potential contamination with its D-counterpart. Pre-column derivatization with a reagent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used to improve detection sensitivity before separation on a Pirkle-type chiral stationary phase. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound and its Metabolites

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. brjac.com.br It offers several advantages for amino acid analysis, including high efficiency, short analysis times, and minimal sample consumption. nih.gov

CE can be used for the direct analysis of underivatized amino acids. springernature.com The separation is typically performed in a fused-silica capillary using a background electrolyte (BGE) at a specific pH. mdpi.com For the analysis of this compound and its metabolites, Capillary Zone Electrophoresis (CZE), a common mode of CE, would be a suitable technique. nih.gov

Detection in CE is often performed using UV-Vis spectrophotometry directly on the capillary. mdpi.com For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed after derivatization with a fluorescent tag. nih.gov The coupling of CE with mass spectrometry (CE-MS) provides a highly selective and sensitive approach for amino acid profiling in complex biological samples with minimal sample pretreatment. springernature.com

Advanced Mass Spectrometry Techniques for Identification and Quantification in Complex Biological Samples

Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of proteins and their constituent amino acids in complex biological samples. nih.gov When coupled with a separation technique like HPLC or UHPLC, it provides unparalleled specificity and sensitivity. nih.gov

For the analysis of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the method of choice. nih.gov This technique allows for the selective detection and quantification of the target analyte even in the presence of a complex biological matrix. A significant challenge in the mass spectrometric analysis of isoleucine is distinguishing it from its isobaric isomer, leucine, as they have the same mass. nih.gov While chromatographic separation is the primary means of differentiation, specific fragmentation patterns in MS/MS can sometimes aid in their distinction. nih.gov

A novel LC-MS/MS method has been developed for the simultaneous quantification of multiple amino acids in human plasma without the need for derivatization or ion-pairing agents. lcms.cz This approach utilizes a mixed-mode column and is capable of separating and specifically quantifying leucine, isoleucine, and alloisoleucine in a single analytical run. lcms.cz Such a method would be highly applicable to the analysis of this compound in biological fluids.

Table 2: Summary of Advanced Analytical Techniques for this compound

TechniquePrincipleKey Advantages for this compound Analysis
HPLC Separation based on differential partitioning between a stationary and mobile phase.Robust and widely available; various detection methods. shimadzu.comnih.gov
UHPLC HPLC with smaller particle size columns for higher efficiency and speed.Enhanced resolution for separating isomers like leucine and isoleucine; faster analysis times. chromatographyonline.commdpi.com
GC-MS Separation of volatile derivatives in the gas phase followed by mass spectrometric detection.High sensitivity and structural information. mdpi.com
Chiral Chromatography Separation of enantiomers using a chiral stationary phase or chiral derivatizing agent.Essential for determining enantiomeric purity. unife.itnih.gov
CE Separation based on the differential migration of charged species in an electric field.High resolution, minimal sample consumption. brjac.com.brnih.gov
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.High specificity and sensitivity for quantification in complex biological matrices. nih.govlcms.cz

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of amino acids. While no specific fragmentation data for this compound is available, the principles can be inferred from studies on L-isoleucine. In MS/MS, precursor ions of the molecule of interest are selected and fragmented through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.

For isomeric amino acids like L-isoleucine and L-leucine, which have identical molecular weights, MS/MS can be used to distinguish them based on subtle differences in their fragmentation patterns. massbank.eunist.gov The fragmentation of protonated L-isoleucine typically involves losses of water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH), as well as characteristic side-chain cleavages. massbank.euresearchgate.net For instance, the primary fragmentation pathway often involves the cleavage of the C-Cα bond. researchgate.net

A theoretical MS/MS analysis of this compound would be expected to show fragment ions corresponding to the core isoleucine structure, in addition to fragments resulting from the cleavage of the aminoethyl group. The presence of the additional amine group would likely influence ionization efficiency and fragmentation pathways compared to the parent amino acid. Quantification would be achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, a highly sensitive and selective method common in amino acid analysis. metbio.net

Table 1: Common Fragment Ions Observed in MS/MS of Protonated L-isoleucine ([M+H]⁺, m/z 132.1) This table is based on known fragmentation of L-isoleucine and is hypothetical for this compound.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Description
132.1 86.1 46.0 (HCOOH) Loss of formic acid
132.1 69.1 46.0 + 17.0 (HCOOH + NH₃) Subsequent loss of ammonia

Ion Mobility Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. This method is particularly useful for differentiating isomers that are indistinguishable by mass spectrometry alone. nih.gov Extensive research has demonstrated the capability of IMS-MS to separate L-isoleucine from its isomers, including L-leucine, L-allo-isoleucine, and L-norleucine. nih.govnih.gov

The separation is based on differences in the collision cross-section (CCS) of the ions as they drift through a gas-filled tube under the influence of an electric field. Even small differences in the three-dimensional structure of isomers like leucine and isoleucine result in different drift times, allowing for their distinction. researchgate.netnasa.gov For example, studies have shown that constitutional isomers (like leucine and isoleucine) are more readily separated by uniform field mobility than stereoisomers (like L- and D-isoleucine). nih.govnih.gov

Table 2: Representative Collision Cross-Section (CCS) Values for Leucine/Ioleucine Isomers Note: These values are for the parent amino acids in Nitrogen drift gas. Data for this compound is not available.

Isomer Protonated [M+H]⁺ CCS (Ų)
L-Isoleucine ~133.5
L-Leucine ~134.2

Development of Novel Spectroscopic Analytical Probes and Biosensors for this compound

There are no spectroscopic probes or biosensors reported specifically for this compound. However, the development of such tools for the parent L-isoleucine molecule provides a blueprint for future research.

Spectroscopic Probes: The development of novel probes would likely involve creating molecules that exhibit a change in their spectroscopic properties (e.g., fluorescence or color) upon selectively binding to the target. This often involves a recognition element (a receptor) linked to a signaling unit (a fluorophore).

Biosensors: Biosensors for amino acids typically utilize biological recognition elements, such as enzymes or binding proteins, coupled to a transducer that converts the binding event into a measurable signal.

Enzyme-Based Sensors: L-amino acid oxidase is an enzyme used in biosensors for the detection of various L-amino acids, including L-leucine and L-methionine. mdpi.com A sensor for this compound could be developed if an enzyme capable of specifically recognizing and turning over this derivative is discovered or engineered.

Protein-Based Sensors: Genetically encoded nanosensors have been developed for L-isoleucine using periplasmic binding proteins, such as LivJ from E. coli. These sensors often employ Förster Resonance Energy Transfer (FRET), where the binding of isoleucine induces a conformational change in the protein, altering the distance between two fluorescent proteins and thus changing the FRET signal. nih.gov A similar strategy could be employed for this compound by modifying the binding pocket of a suitable protein to accommodate the aminoethyl group.

The development of a specific biosensor for this compound would depend on identifying or engineering a biological recognition element with high affinity and selectivity for this specific chemical structure.

Applications of N 2 Aminoethyl L Isoleucine in Chemical Biology, Materials Science, and Catalysis Research

Utilization as a Building Block in Complex Molecular Synthesis

The structural features of N-(2-Aminoethyl)-L-isoleucine, namely the stereocenter, the hydrophobic side chain, and two distinct amine functionalities, make it a powerful precursor in advanced organic synthesis.

The incorporation of N-alkylated amino acids is a well-established strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.govnih.govlongdom.org N-alkylation of the peptide backbone, as seen in this compound, imparts significant advantages, particularly for the development of research probes.

The primary benefits of incorporating such a residue into a peptide sequence include:

Increased Proteolytic Stability : The substitution on the backbone amide nitrogen sterically hinders the approach of proteases, making the resulting peptide more resistant to enzymatic degradation compared to its natural counterparts. upc.edu This extended half-life is crucial for probes used in biological systems.

Conformational Constraint : N-alkylation restricts the conformational freedom of the peptide backbone, which can help in stabilizing specific secondary structures like β-turns or helices. cam.ac.uk This conformational locking can lead to higher binding affinity and selectivity for a target receptor or enzyme.

Enhanced Bioavailability : By removing an amide hydrogen bond donor, N-alkylation can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes. upc.edu

Crucially for probe development, the terminal primary amine of the N-(2-aminoethyl) group serves as a versatile chemical handle. This site allows for the straightforward and selective conjugation of various reporter molecules without interfering with the peptide backbone itself. Functional moieties such as fluorophores (e.g., fluorescein (B123965), rhodamine), affinity tags (e.g., biotin), or chelating agents for radiolabeling can be attached, transforming the peptidomimetic into a targeted probe for applications in fluorescence microscopy, western blotting, or in vivo imaging. nih.gov

Chiral ligands and organocatalysts derived from the natural pool of amino acids are fundamental tools in modern asymmetric synthesis. mdpi.comresearchgate.net this compound is structurally a chiral C2-asymmetric diamine, a class of compounds known to be effective as both ligands in transition-metal catalysis and as standalone organocatalysts. nih.govmdpi.com

As a chiral ligand , the two nitrogen atoms of the ethylenediamine (B42938) moiety can coordinate to a metal center (e.g., Palladium, Rhodium, Iridium, Copper) to form a stable five-membered chelate ring. nih.gov The stereochemistry of the L-isoleucine backbone creates a chiral environment around the metal, which can induce high enantioselectivity in a wide range of chemical transformations, including:

Asymmetric hydrogenation

Asymmetric allylic alkylation

Asymmetric C-H functionalization mdpi.com

Enantioselective conjugate additions

As an organocatalyst , this compound or its derivatives can catalyze reactions through the formation of chiral intermediates. For example, the primary or secondary amine can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. nih.gov The bulky sec-butyl side chain of the isoleucine residue provides steric shielding, directing the approach of the second substrate to one face of the intermediate, thereby controlling the stereochemical outcome of the reaction. This mechanism is central to many organocatalytic aldol (B89426), Mannich, and Michael addition reactions.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. mdpi.com Amino acids and their derivatives are excellent building blocks for supramolecular materials due to their ability to engage in multiple, specific interactions. nih.gov this compound possesses key structural elements that can drive self-assembly:

Hydrophobic Interactions : The sec-butyl side chain of isoleucine is hydrophobic and can drive the aggregation of molecules in aqueous environments to minimize contact with water.

Hydrogen Bonding : The molecule contains multiple hydrogen bond donors (the two amine groups) and acceptors (the carboxyl group and amines), allowing for the formation of extensive and directional hydrogen-bonding networks. mdpi.com

This combination of hydrophobic and hydrogen-bonding motifs can lead to the formation of various supramolecular architectures, such as nanofibers, nanoribbons, and vesicles. Under specific conditions (e.g., pH, solvent, temperature), these nanostructures can further entangle to form soft materials like hydrogels. nih.gov Such materials have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of inorganic nanomaterials.

Application as a Research Probe in Biochemical and Cell Biology Studies

As discussed previously (7.1.1), the primary utility of this compound in this context is as a precursor for creating sophisticated molecular probes. Once functionalized with a reporter group, the resulting molecule can be used to investigate a variety of biological processes. For example, L-isoleucine itself is an essential amino acid involved in protein synthesis and metabolic regulation. researchgate.net A probe built around an isoleucine scaffold could be used to:

Study the substrate specificity of amino acid transporters.

Investigate the active sites of enzymes involved in isoleucine metabolism.

Visualize cellular uptake and distribution of isoleucine-containing peptides.

The stability conferred by the N-alkylated backbone ensures that the probe remains intact during the experiment, providing a more accurate readout of the biological event under investigation.

Integration into Novel Biomaterials or Functional Polymers

The incorporation of amino acids into synthetic polymers is a powerful strategy for creating advanced biomaterials that combine the processability of polymers with the bio-functionality of peptides. researchgate.net this compound can be integrated into polymer structures in two main ways:

As a Monomer : The carboxylic acid and the terminal amine can act as reactive sites for step-growth polymerization, leading to the formation of novel polyamides or polyureas. The polymer backbone would have regularly spaced, chiral, hydrophobic isoleucine side chains, which could influence the material's mechanical properties, degradability, and interactions with cells.

As a Functionalizing Agent : The terminal primary amine can be used to graft the molecule onto a pre-existing polymer backbone that contains reactive groups (e.g., acyl chlorides, epoxides, or N-hydroxysuccinimide esters). This approach allows for the surface modification of materials, imparting new properties such as chirality, hydrophobicity, and specific cell adhesion characteristics.

Polymers functionalized with this compound could find use in applications such as chiral separation media, scaffolds for tissue engineering that present specific biochemical cues to cells, or as components of stimuli-responsive "smart" materials. nih.gov

Future Research Directions and Emerging Opportunities for N 2 Aminoethyl L Isoleucine Studies

Unexplored Synthetic Avenues and Methodological Innovations

While the synthesis of N-alkyl amino acids is established, the preparation of N-(2-Aminoethyl)-L-isoleucine presents unique challenges and opportunities, particularly in achieving high selectivity, yield, and stereochemical integrity. Traditional methods often rely on stoichiometric reagents and harsh conditions. researchgate.net Future research should focus on developing more sustainable and efficient catalytic strategies.

Promising avenues include the direct N-alkylation of unprotected L-isoleucine using alcohols, a green chemistry approach that produces water as the only byproduct. nih.govnih.gov Transition metal-catalyzed reactions, particularly those employing iridium or iron complexes, have shown great promise for the N-alkylation of a wide range of amino acids and could be adapted for this specific transformation. nih.govrug.nl Another innovative approach is the asymmetric hydrogenation of imine precursors, which is a powerful method for synthesizing chiral amines with high enantioselectivity. nih.govacs.org

Furthermore, biocatalysis offers a highly specific and environmentally benign alternative. The use of enzymes such as amine transaminases could enable the direct synthesis of chiral amines from prochiral ketones, potentially offering a streamlined route to the target molecule or its precursors. acs.orgscienceopen.com The development of chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, could provide highly efficient one-pot syntheses. acs.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyPotential AdvantagesKey Research ChallengesRelevant Catalyst Types
Direct Catalytic N-AlkylationHigh atom economy, use of renewable alcohols, reduced waste (water byproduct). nih.govCatalyst development for substrate specificity, prevention of over-alkylation, retention of stereochemistry.Iridium-NHC complexes, Iron-based catalysts. nih.govrug.nl
Asymmetric Reductive AminationHigh enantioselectivity, direct formation of the chiral amine center. nih.govSynthesis of suitable imine precursors, catalyst stability, broad substrate scope.Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands. acs.org
Biocatalytic Synthesis (Transaminases)Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. scienceopen.comEnzyme discovery and engineering for substrate acceptance, overcoming unfavorable equilibria.(R)- and (S)-selective ω-transaminases. scienceopen.com
Chemoenzymatic CascadesCombines multiple steps in one pot, reduces purification needs, increases overall efficiency. acs.orgEnsuring compatibility of different catalysts (metal and enzyme) and reaction conditions.Transition metal catalysts (e.g., Ruthenium) combined with enzymes (e.g., ADH, ATA). acs.org

Identification of Novel Biological Targets and Detailed Mechanistic Elucidation in Model Systems

The structural similarity of this compound to natural amino acids and polyamines suggests it may interact with a variety of biological targets. As an amino acid derivative, it could act as an inhibitor or modulator of enzymes involved in amino acid metabolism or transport. rsc.orgresearchgate.net Specifically, its structure could allow it to target branched-chain amino acid aminotransferases (BCATs) or transporters like B⁰AT1 (SLC6A19). researchgate.net The ethylenediamine (B42938) moiety also introduces the potential for it to act as a peptidomimetic, mimicking peptide secondary structures to disrupt protein-protein interactions (PPIs). wikipedia.orgnih.gov

Future research must employ a range of modern target identification strategies. researchgate.net Affinity-based chemoproteomic approaches, where the molecule is functionalized with a reactive group or tag, can be used to isolate and identify binding partners from cell lysates. nih.gov Genetic methods, such as in vitro evolution and whole-genome sequencing (IVIEWGA), can identify targets by selecting for resistance-conferring mutations in the presence of the compound. nih.gov

Once potential targets are identified, detailed mechanistic studies in relevant model systems (e.g., cell lines, organoids, or animal models) will be crucial. This involves validating the interaction, determining the mode of action (e.g., competitive vs. non-competitive inhibition), and elucidating the downstream physiological consequences. These studies will be essential to uncover its potential as a therapeutic agent for diseases such as metabolic disorders or cancer. rsc.orgnih.gov

Table 2: Potential Biological Targets and Rationale for this compound Investigation
Potential Target ClassSpecific ExamplesRationale for InteractionProposed Therapeutic Area
Amino Acid TransportersB⁰AT1 (SLC6A19), LAT1Structural analog of L-isoleucine, may act as a competitive inhibitor of neutral amino acid uptake. researchgate.netMetabolic diseases (e.g., Type 2 Diabetes), Oncology.
Metabolic EnzymesBranched-Chain Amino Acid Aminotransferase (BCAT), Dihydroorotate Dehydrogenase (DHODH).Mimics the natural substrate, potentially inhibiting enzymes in the BCAA catabolic pathway or other metabolic routes. nih.govMetabolic disorders, Oncology, Inflammatory diseases.
Protein-Protein Interaction InterfacesBcl-2 family proteins, p53-MDM2The scaffold may mimic key residues in α-helices or β-sheets involved in critical cellular signaling pathways. wikipedia.orgOncology, Autoimmune diseases.
Bacterial Cell Wall SynthesisMurein ligases, TranspeptidasesAs a non-canonical amino acid, it could interfere with peptidoglycan synthesis, a validated antibacterial target. mdpi.comInfectious Diseases.

Advancements in Analytical and Computational Tool Development for this compound Research

Robust analytical methods are paramount for the successful study of this compound, from monitoring synthetic reactions to quantifying its presence in complex biological matrices. High-performance liquid chromatography (HPLC) will be a cornerstone technique. shimadzu.com Due to the lack of a strong chromophore, derivatization will be necessary for sensitive detection using UV-Vis or fluorescence detectors. myfoodresearch.com Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) followed by reversed-phase HPLC is a well-established approach for amino acid analysis that can be readily adapted. shimadzu.comnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), will offer superior sensitivity and specificity for both identification and quantification. creative-proteomics.com

Computational modeling will be a powerful tool to accelerate research and provide molecular-level insights. jove.com Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its potential interactions with water, lipids, and biological macromolecules. nih.gov Docking studies, using homology models or crystal structures of potential protein targets, can predict binding modes and affinities, helping to prioritize experimental validation. researchgate.netnih.gov Furthermore, quantum mechanics (QM) calculations can be employed to determine accurate molecular properties, such as partial charges and bond parameters, which are essential for developing reliable force fields for more extensive simulations of this non-standard amino acid derivative. researchgate.net

Table 3: Key Analytical and Computational Tools for this compound Research
Tool/TechniqueApplicationKey Information ProvidedFuture Development Focus
HPLC with DerivatizationQuantification in synthesis and biological samples.Concentration, purity, reaction kinetics.Optimization of derivatization protocols for stability and sensitivity. nih.gov
LC-MS/MSHigh-sensitivity detection and quantification.Precise mass, structural confirmation (fragmentation), trace-level quantification in complex matrices.Development of validated bioanalytical methods for pharmacokinetic studies.
Molecular Dynamics (MD)Simulating molecular behavior over time.Conformational preferences, interaction with membranes, binding stability to targets. nih.govCreation of optimized force field parameters for the novel amino acid structure. oup.com
Molecular DockingPredicting binding to protein targets.Binding pose, estimated binding affinity, identification of key interacting residues.Virtual screening of compound libraries against homology models of potential targets. nih.gov

Potential for Innovative Material and Catalyst Design utilizing this compound Scaffolds

The unique bifunctional and chiral nature of this compound makes it an attractive building block for the design of novel materials and catalysts. The presence of three distinct functional groups (a primary amine, a secondary amine, and a carboxylic acid) provides multiple handles for polymerization and cross-linking. This could be exploited to create novel biodegradable polymers, such as polyamides or polyureas, with tailored properties. The amphiphilic character that can be imparted by further derivatization could enable the formation of self-assembling materials like hydrogels or micelles for applications in drug delivery or tissue engineering. rsc.org

In the realm of catalysis, chiral amino acids and their derivatives are well-established as effective ligands for asymmetric transition-metal catalysis and as organocatalysts. mdpi.comyork.ac.uk The this compound scaffold could serve as a C,N,N-tridentate ligand for various metal centers, potentially leading to catalysts with novel reactivity and selectivity in asymmetric transformations. mdpi.com The molecule itself, or its simple derivatives, could also function as an organocatalyst for reactions such as aldol (B89426) or Michael additions. researchgate.net Another emerging area is the incorporation of such chiral molecules into porous crystalline frameworks like Metal-Organic Frameworks (MOFs), which can create heterogeneous catalysts with well-defined, chiral active sites. nih.gov

Table 4: Emerging Applications in Material and Catalyst Design
Application AreaSpecific ConceptRationalePotential Impact
Polymer ChemistryMonomer for biodegradable polyamides.Multiple reactive sites for polymerization; chirality can influence polymer properties.Development of new sustainable and functional plastics.
Supramolecular ChemistrySelf-assembling amphiphiles for hydrogels.Potential for hydrogen bonding and electrostatic interactions to drive assembly. rsc.orgSmart materials for controlled drug release or 3D cell culture.
Asymmetric CatalysisChiral ligand for transition metals.Acts as a tridentate C,N,N-ligand, creating a rigid chiral environment around the metal center. mdpi.comNew, efficient catalysts for the synthesis of enantiopure pharmaceuticals and fine chemicals. polyu.edu.hk
Heterogeneous CatalysisPost-synthetic modification of MOFs.Introduction of chiral centers and amine functionality into the pores of a MOF. nih.govRecyclable catalysts for enantioselective reactions with high stability and selectivity.

Q & A

Q. What are the recommended safety protocols when handling N-(2-Aminoethyl)-L-isoleucine in laboratory settings?

Methodological Answer: this compound requires stringent safety measures due to its structural similarity to compounds classified as skin/eye irritants (e.g., N-(2-Aminoethyl)glycine) . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible.
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.
  • Storage: Store in airtight containers away from light and oxidizers at 2–8°C to prevent degradation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste.

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

Methodological Answer: Purity and structure are validated using:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm backbone integrity and substituent placement. For example, glycoconjugates of N-(2-aminoethyl)glycine were characterized via 1H^1H-NMR to verify malonyl linkages .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%).
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., expected [M+H]+^+ for C8_8H17_{17}N2_2O2_2: 189.13) .

Advanced Research Questions

Q. What methodological considerations are critical when analyzing the thermal stability of this compound using TGA-DSC?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) require:

  • Sample Preparation: Ensure homogeneity by lyophilizing the compound to remove residual solvents.
  • Heating Rate: Use 5–10°C/min under inert gas (N2_2) to observe decomposition stages. Sharp single-stage decomposition above 300°C is typical for aminoethyl-modified compounds (e.g., N-(2-aminoethyl)-oleamide gels) .
  • Data Interpretation: Compare endothermic peaks (DSC) with mass loss (TGA) to distinguish melting from decomposition. For example, gels with N-(2-aminoethyl)-oleamide showed mesophasic transitions at 150–200°C .

Q. How can researchers design experiments to study the interaction of this compound with nucleic acids, inspired by PNA technologies?

Methodological Answer: Leverage principles from peptide nucleic acid (PNA) studies:

  • Hybridization Assays: Design complementary DNA strands (e.g., 15–20-mer) and measure binding via UV-melting curves. PNAs with aminoethylglycine backbones exhibit high DNA-binding stability (ΔTm_m > 10°C vs. DNA-DNA) .
  • Strand Displacement: Use fluorescent probes (e.g., FAM-quencher pairs) to monitor displacement kinetics in duplex DNA.
  • Circular Dichroism (CD): Confirm structural changes (e.g., B-to-PNA helix transitions) during binding .

Q. What strategies are effective for synthesizing glycoconjugates of this compound for combinatorial libraries?

Methodological Answer: Key steps include:

  • Backbone Functionalization: Introduce malonyl or succinyl linkers via carbodiimide-mediated coupling (e.g., EDC/NHS). For example, N-(2-aminoethyl)glycine was conjugated to carbohydrates using DCC/DMAP .
  • Solid-Phase Synthesis: Use Fmoc-protected this compound on Wang resin for stepwise elongation.
  • Purification: Apply size-exclusion chromatography (SEC) to isolate monodisperse glycoconjugates.

Q. How can specific heat capacity (CpC_pCp​) measurements enhance understanding of this compound’s role in gelation processes?

Methodological Answer: CpC_p quantifies energy changes during gel transitions:

  • Experimental Setup: Use modulated DSC to measure CpC_p of gels formed with this compound as a gelator. For oleamide-based gels, CpC_p values correlated with mesophasic stability .
  • Data Analysis: Compare CpC_p of gels vs. free oil to identify gelator-oil interactions. For instance, citriodora oil gels showed CpC_p increases of 15–20% due to hydrogen-bond networks .

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